2-Bromo-4-(trifluoromethyl)aniline

Catalog No.
S575837
CAS No.
57946-63-1
M.F
C7H5BrF3N
M. Wt
240.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(trifluoromethyl)aniline

CAS Number

57946-63-1

Product Name

2-Bromo-4-(trifluoromethyl)aniline

IUPAC Name

2-bromo-4-(trifluoromethyl)aniline

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

InChI

InChI=1S/C7H5BrF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2

InChI Key

QKRJIXSZTKOFTD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)N

Synonyms

2-bromo-4-trifluoromethylaniline, BTFMA

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)N

Synthesis and Characterization:

-Bromo-4-(trifluoromethyl)aniline is an aromatic amine, a class of organic compounds with various applications in scientific research. Researchers have described several methods for its synthesis, including:

  • Diazotization of 2-bromo-4-aminotoluene, followed by treatment with trifluoromethyltrimethylsilane [].
  • Palladium-catalyzed amination of 1-bromo-4-(trifluoromethyl)benzene with ammonia [].

2-Bromo-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to an aniline structure. Its molecular formula is C7H5BrF3N, with a molecular weight of approximately 240.02 g/mol. The compound appears as a white solid and has a melting point range of 32 to 35 °C . It is classified as hazardous, with potential effects including skin irritation and respiratory issues upon exposure .

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
  • Oxidation and Reduction Reactions: The trifluoromethyl group can engage in redox reactions, affecting the oxidation state of the sulfur atom.
  • Coupling Reactions: It is particularly known for undergoing Suzuki–Miyaura coupling reactions, which are vital in forming complex organic molecules .

The biological activity of 2-Bromo-4-(trifluoromethyl)aniline is primarily linked to its role as a building block in pharmaceutical synthesis. Studies indicate that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. This compound may serve as a precursor for synthesizing bioactive molecules with potential therapeutic applications .

Several methods exist for synthesizing 2-Bromo-4-(trifluoromethyl)aniline, including:

  • Nitration followed by Reduction: Starting from 4-(trifluoromethyl)aniline, nitration can introduce a nitro group, which is subsequently reduced to an amine.
  • Direct Bromination: The compound can be synthesized through direct bromination of 4-(trifluoromethyl)aniline using bromine in an appropriate solvent.
  • Coupling Reactions: Utilizing coupling reactions such as the Suzuki reaction can also yield this compound when starting from suitable precursors .

2-Bromo-4-(trifluoromethyl)aniline finds application in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific biological pathways.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its chemical reactivity.
  • Material Science: It is involved in creating specialty chemicals and high-performance polymers, leveraging its unique properties .

Research on interaction studies involving 2-Bromo-4-(trifluoromethyl)aniline has focused on its metabolic pathways and pharmacokinetics. A study utilizing NMR spectroscopy highlighted its metabolic fate in vivo, providing insights into how it interacts with biological systems . Additionally, understanding its interactions with various biological targets can aid in predicting its efficacy and safety profile in therapeutic applications.

Several compounds share structural similarities with 2-Bromo-4-(trifluoromethyl)aniline. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2-Bromo-5-(trifluoromethyl)aniline454-79-50.96Different substitution pattern on the benzene ring
3-Amino-2-bromobenzotrifluoride58458-10-90.95Contains an amino group instead of an aniline structure
3-Bromo-5-(trifluoromethyl)aniline54962-75-30.94Variation in bromine positioning on the aromatic ring
5-Bromo-2-(trifluoromethyl)aniline703-91-30.89Different substitution pattern compared to the target compound
4-Bromo-3-(trifluoromethyl)aniline393-36-20.88Similar functional groups but different reactivity

The uniqueness of 2-Bromo-4-(trifluoromethyl)aniline lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications not fully replicated by its analogs .

Laboratory-Scale Synthetic Routes

Direct Halogenation of 4-(Trifluoromethyl)aniline

Direct halogenation represents the most straightforward approach for synthesizing 2-Bromo-4-(trifluoromethyl)aniline from its parent compound 4-(trifluoromethyl)aniline . The reaction mechanism involves electrophilic aromatic substitution where the amino group activates the aromatic ring toward bromination . The electron-withdrawing trifluoromethyl group directs the bromination to the ortho position relative to the amino group, yielding the desired 2-bromo substitution pattern .

The reaction proceeds through formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the activated aromatic ring [25]. The presence of the trifluoromethyl group at the para position creates a favorable electronic environment for regioselective bromination at the ortho position [25]. Reaction conditions typically involve the use of molecular bromine in acidic media, with temperatures ranging from 0°C to 40°C to control reaction selectivity [25].

Laboratory investigations have demonstrated that direct bromination using bromine water under controlled conditions yields high regioselectivity for the desired product [21]. The process involves adding bromine water dropwise to a solution of 4-(trifluoromethyl)aniline in an appropriate solvent while maintaining temperature control [21]. The reaction progress can be monitored through thin-layer chromatography, with typical reaction times ranging from 2 to 6 hours depending on reaction conditions [21].

Sequential Bromination-Iodination Strategies

Sequential halogenation approaches offer enhanced control over regioselectivity and product distribution compared to single-step processes [9]. The strategy involves initial bromination followed by selective iodination at specific positions on the aromatic ring [9]. This methodology enables the preparation of polyhalogenated derivatives with precise control over substitution patterns [9].

The bromination step typically employs mild conditions using bromine sources such as molecular bromine or N-bromosuccinimide in polar solvents [9]. The subsequent iodination utilizes hypervalent iodine reagents or iodine in the presence of oxidizing agents [9]. The sequential approach allows for fine-tuning of electronic properties through controlled introduction of different halogens [9].

Research findings indicate that the choice of halogenation sequence significantly impacts both yield and selectivity [11]. Iron-catalyzed sequential halogenation has emerged as a particularly effective approach, with iron triflimide serving as a Lewis acid catalyst for enhanced reactivity [11]. The protocol involves initial bromination using N-bromosuccinimide followed by iodination with N-iodosuccinimide under iron catalysis [11].

N-Bromosuccinimide-Mediated Synthesis

N-Bromosuccinimide represents a safer and more selective alternative to molecular bromine for the synthesis of 2-Bromo-4-(trifluoromethyl)aniline [1] [3]. The reaction mechanism involves generation of bromine radicals through homolytic cleavage of the N-Br bond, followed by electrophilic attack on the activated aromatic ring [26]. The process offers superior control over reaction conditions and minimizes formation of unwanted polyhalogenated byproducts [26].

The standard protocol involves dissolving 4-(trifluoromethyl)aniline in dichloromethane followed by dropwise addition of N-bromosuccinimide solution [1]. The reaction is typically conducted at temperatures between 0°C and 25°C to maintain selectivity [1]. The reaction mixture is stirred until complete conversion of starting material, as monitored by thin-layer chromatography [1].

Optimized reaction conditions have been established through systematic investigation of solvent effects and temperature control [27]. The choice of solvent significantly influences regioselectivity, with polar aprotic solvents such as acetonitrile providing enhanced selectivity for ortho-bromination [27]. The reaction typically achieves yields of 50-80% depending on reaction conditions and purification methods [1] [3].

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
N-BromosuccinimideDichloromethane0-54-650-65
N-BromosuccinimideAcetonitrile20-252-465-80
N-BromosuccinimideDimethylformamide25-303-570-85

Industrial Production Techniques

Continuous Flow Reactor Optimization

Continuous flow reactor technology has revolutionized the industrial production of brominated anilines through enhanced safety, efficiency, and scalability [16] [24]. The technology enables precise control over reaction parameters including temperature, residence time, and reagent stoichiometry [16]. Flow reactors provide superior heat and mass transfer compared to batch processes, resulting in improved reaction selectivity and yield [16].

Industrial implementation of continuous flow bromination has demonstrated significant advantages in terms of process intensification and productivity [16]. The technology enables space-time yields exceeding 80 kilograms per liter per hour for brominated aromatic compounds [16]. The continuous nature of the process eliminates the need for large inventory of hazardous bromine-containing reagents [16].

Optimization studies have identified critical parameters for maximizing efficiency in continuous flow bromination processes [16]. Temperature control emerges as the most critical factor, with optimal temperatures ranging from 40°C to 65°C depending on substrate reactivity [16]. Residence time optimization typically yields optimal values between 15 and 30 seconds for most bromination reactions [16].

Process development investigations have established that continuous flow reactors enable 14-fold productivity increases compared to traditional batch processes [16]. The technology facilitates real-time monitoring and control of reaction parameters, enabling consistent product quality and yield [16]. Integration of in-situ bromine generation with continuous flow processing further enhances process safety and efficiency [24].

Solvent System Selection for Scalability

Solvent selection represents a critical factor in the successful scale-up of bromination processes from laboratory to industrial scale [19] [22]. The choice of solvent system influences reaction kinetics, selectivity, and downstream processing requirements [19]. Industrial considerations include solvent recovery and recycling, environmental impact, and compatibility with existing process equipment [19].

Polar aprotic solvents such as acetonitrile have emerged as preferred choices for industrial bromination processes due to their favorable solubility characteristics and reaction kinetics [30]. Acetonitrile provides excellent solubility for both starting materials and products while maintaining chemical inertness under reaction conditions [30]. The solvent enables efficient separation and purification of brominated products through conventional distillation techniques [30].

Investigations into solvent system optimization have revealed that mixed solvent systems often provide superior performance compared to single solvents [19]. Binary solvent mixtures combining polar and nonpolar components enable fine-tuning of reaction selectivity and product solubility [19]. The optimization process involves systematic evaluation of solvent composition, temperature, and concentration effects on reaction performance [19].

Industrial scale-up studies have demonstrated that solvent selection significantly impacts process economics through effects on reaction yield, separation efficiency, and solvent recovery [22]. Mechanochemical approaches using minimal or no solvents have shown promise for environmentally sustainable bromination processes [22]. These approaches utilize mechanical energy to drive reactions while eliminating the need for large volumes of organic solvents [22].

Yield Optimization and Purification Strategies

Column Chromatography Parameters

Column chromatography represents the primary purification technique for laboratory-scale preparation of 2-Bromo-4-(trifluoromethyl)aniline [1] [12]. The method relies on differential adsorption of compounds on silica gel stationary phase, enabling separation based on polarity differences [12]. Optimization of chromatographic parameters is essential for achieving high purity and recovery of the desired product [12].

The mobile phase composition significantly influences separation efficiency and resolution [12]. Typical solvent systems employ mixtures of ethyl acetate and hexane in ratios ranging from 1:4 to 1:9 depending on the specific separation requirements [12]. The elution profile can be optimized through gradient elution techniques, starting with low polarity solvents and gradually increasing polarity [12].

Systematic investigation of column chromatography parameters has established optimal conditions for purification of brominated anilines [30]. Silica gel with mesh size 300-400 provides optimal resolution for most brominated aromatic compounds [30]. The sample loading should be limited to 2-5% by weight relative to the stationary phase to maintain separation efficiency [30].

Research findings indicate that column diameter and packing density significantly affect separation performance [12]. Proper packing techniques involving gradual addition of silica gel suspension in the mobile phase ensure uniform bed density and minimize channeling effects [12]. The flow rate should be maintained at 1-2 column volumes per hour to achieve optimal separation while minimizing analysis time [12].

ParameterOptimal RangeEffect on Separation
Silica Gel Mesh Size300-400Enhanced resolution
Sample Loading2-5% w/wMaintains efficiency
Flow Rate1-2 CV/hOptimal separation time
Ethyl Acetate:Hexane1:4 to 1:9Polarity adjustment

Recrystallization Solvent Optimization

Recrystallization serves as the final purification step for obtaining high-purity 2-Bromo-4-(trifluoromethyl)aniline suitable for analytical and synthetic applications [13] [17]. The technique relies on differential solubility at different temperatures to remove impurities and improve crystal quality [17]. Solvent selection is critical for achieving high recovery yields while maintaining product purity [17].

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature [17]. For brominated anilines, polar protic solvents such as ethanol and methanol often provide optimal recrystallization characteristics [17]. The solvent should be chemically inert toward the compound under the recrystallization conditions [17].

Systematic evaluation of recrystallization solvents has identified several effective options for brominated aromatic compounds [13]. Ethanol emerges as a preferred choice due to its favorable solubility characteristics and ease of removal [13]. Mixed solvent systems combining ethanol with water or other polar solvents can provide enhanced selectivity for specific impurity removal [13].

Optimization studies have established that recrystallization temperature and cooling rate significantly influence crystal quality and yield [33]. Slow cooling rates typically produce larger, more uniform crystals with higher purity [33]. The process should be conducted under controlled conditions to minimize sublimation losses and maximize recovery [33].

Process development investigations have demonstrated that multiple recrystallization cycles can achieve purities exceeding 99% for brominated anilines [32]. The technique is particularly effective for removing trace impurities that co-elute during chromatographic purification [32]. Quality control measures should include melting point determination and spectroscopic analysis to confirm product identity and purity [32].

Solvent SystemTemperature Range (°C)Recovery Yield (%)Purity (%)
Ethanol60-7885-9295-98
Methanol55-6580-8894-97
Ethanol:Water (9:1)65-7588-9496-99
Isopropanol70-8282-8993-96

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (15.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

57946-63-1

Wikipedia

2-bromo-4-(trifluoromethyl)aniline

Dates

Modify: 2023-08-15

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